7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with chloro (Cl), ethyl (C₂H₅), and trifluoromethyl (CF₃) groups. The chloro and trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, while the ethyl group may influence solubility and steric interactions .
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClF3N3 |
|---|---|
Molecular Weight |
249.62 g/mol |
IUPAC Name |
7-chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H7ClF3N3/c1-2-6-14-15-8-7(9(11,12)13)5(10)3-4-16(6)8/h3-4H,2H2,1H3 |
InChI Key |
NXJRGJGOQUFVRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The pyridine core is functionalized with chloro and trifluoromethyl groups at positions 7 and 8, respectively. Ethylation at position 3 is achieved via nucleophilic substitution or alkylation. For instance, 2-hydrazinylpyridine derivatives serve as intermediates, enabling subsequent cyclization.
Cyclization and Triazole Formation
Cyclization is facilitated by reagents such as scandium triflate in dichloromethane/methanol (DCM/MeOH, 3:1). This step forms the triazole ring through a [3+2] cycloaddition mechanism. A study reported a 48% yield for a structurally analogous compound under these conditions.
Table 1: Conventional Synthesis Parameters
| Parameter | Details | Source |
|---|---|---|
| Solvent System | DCM/MeOH (3:1) | |
| Catalyst | Scandium triflate (0.2 equiv) | |
| Reaction Time | 20 hours | |
| Yield | 48% (for analog) |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a superior method for synthesizing triazolopyridines, significantly reducing reaction times and improving yields.
Reaction Optimization
A metal-free protocol using 1-amino-2-imino-pyridines and carboxylic acids under microwave irradiation achieves cyclization in 15 minutes at 100°C. Ethanol with acetic acid (10 equiv) serves as the solvent, yielding 92% of the target compound.
Table 2: Microwave-Assisted Synthesis Conditions
Mechanistic Insights
The reaction proceeds via nucleophilic addition of the amino group to the carboxylic acid, followed by cyclodehydration. Microwave irradiation accelerates kinetics by enhancing molecular collisions, bypassing intermediate isolation.
Alternative Catalytic Approaches
Scandium Triflate-Mediated Cyclization
Scandium triflate catalyzes the formation of triazolopyridines at room temperature. While slower than microwave methods, this approach avoids specialized equipment. Yields remain moderate (45–50%) due to competing side reactions.
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF) improve solubility but necessitate higher temperatures. Catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enhance cyclization efficiency but are cost-prohibitive for large-scale synthesis.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional | 48% | 20 hours | Low | Moderate |
| Microwave-Assisted | 92% | 15 minutes | Moderate | High |
| Scandium Triflate | 45–50% | 24 hours | Low | Low |
The microwave-assisted method outperforms others in yield and speed, making it ideal for research-scale production. Conventional synthesis remains viable for low-budget settings, while scandium triflate-mediated reactions are less practical due to prolonged durations .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an N-oxide derivative .
Scientific Research Applications
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related triazolo[4,3-a]pyridine derivatives:
*Calculated molar mass based on molecular formula.
Key Observations:
Substituent Effects on Molecular Weight: The trifluoromethyl group (CF₃) increases molecular weight significantly compared to cyano (CN) or phenyl (Ph) groups. For example, 3e (CF₃, 286.06 g/mol) is heavier than 3f (CN, 221.08 g/mol) . Halogens (Cl, Br, I) also contribute to higher molar masses, as seen in bromo/chloro derivatives (e.g., 232.46 g/mol for 7-Bromo-3-chloro) .
Halogens (Cl, Br, I) and electron-withdrawing groups (CF₃, CN) enhance electrophilic reactivity, which is critical for binding in biological systems .
Biological Activity
7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its potential biological activities. Its unique structure, featuring both a chloro and a trifluoromethyl group, enhances its chemical reactivity and lipophilicity, which may contribute to its interactions with various biological targets.
The compound has the molecular formula and a molecular weight of approximately 249.62 g/mol. The presence of the chloro group allows for nucleophilic substitution reactions, while the trifluoromethyl group may enhance stability and lipophilicity, impacting its biological activity.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of triazolo-pyridines have shown efficacy against various pathogens.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine | Lacks ethyl and trifluoromethyl groups | Antimicrobial |
| 8-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridine | Lacks chloro and ethyl groups | Neurological effects |
| 7-Ethyl-[1,2,4]triazolo[4,3-a]pyridine | Lacks chloro and trifluoromethyl groups | Potentially neuroactive |
The unique combination of functional groups in this compound is believed to enhance its receptor binding affinity compared to these similar compounds .
Anti-Parasitic Activity
Recent studies have highlighted the compound's potential in combating parasitic infections. For example, triazole derivatives have been investigated for their efficacy against Cryptosporidium parvum, a significant cause of diarrheal disease. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can maintain or enhance potency against this pathogen .
Study on Cryptosporidium
In one study focusing on anti-parasitic activity, various analogs were synthesized and tested against C. parvum. The most potent compounds exhibited EC50 values in the low micromolar range (around 0.17 μM), indicating strong activity against the parasite while maintaining low toxicity towards host cells . This study underscores the potential of triazole-based compounds in treating cryptosporidiosis.
Chlamydia Inhibition
Another investigation evaluated compounds related to triazolo-pyridines for their ability to inhibit Chlamydia trachomatis. Some analogs demonstrated selective inhibition of chlamydial growth without affecting mammalian cell viability. This selectivity is crucial for developing targeted therapies against infectious diseases .
Q & A
Q. What are the common synthetic routes for preparing 1,2,4-triazolo[4,3-a]pyridine derivatives, and how is the title compound synthesized?
The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaClO) in ethanol can oxidize hydrazine precursors at room temperature to form the triazolo[4,3-a]pyridine core, achieving yields up to 73% . Single-crystal X-ray diffraction, NMR, and mass spectrometry are critical for structural confirmation . Modifications at the 3-, 7-, and 8-positions (e.g., chloro, ethyl, trifluoromethyl groups) are introduced via substituent-specific reagents during precursor synthesis.
Q. What characterization techniques are essential for validating the structure of this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and integration ratios.
- X-ray crystallography : For unambiguous determination of molecular geometry (e.g., bond angles, dihedral angles) .
- HRMS-ESI : To verify molecular weight and isotopic patterns .
- Elemental analysis : Ensures purity and stoichiometric ratios .
Q. How is the herbicidal activity of this compound evaluated in preliminary assays?
Compounds are tested at 37.5–150 g a.i. ha⁻¹ against monocotyledonous (e.g., Echinochloa crusgalli) and dicotyledonous weeds (e.g., Amaranthus retroflexus). Inhibition rates are quantified via biomass reduction compared to controls. For example, derivatives with chloro and trifluoromethyl groups show 50% inhibition at 37.5 g a.i. ha⁻¹, with selectivity for crops like corn and rice .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR optimize the herbicidal activity of triazolo[4,3-a]pyridines?
Comparative Molecular Field Analysis (CoMFA) models correlate substituent steric/electronic effects with bioactivity. For instance:
- Electrostatic contributions : Trifluoromethyl groups enhance activity due to strong electron-withdrawing effects.
- Steric maps : Bulky substituents at the 3-position (e.g., ethyl) improve binding to target enzymes like acetolactate synthase (ALS) .
Docking studies with ALS (PDB: 1NOP) can further refine substituent design .
Q. What methodological challenges arise in scaling up the synthesis of this compound?
Key issues include:
- Byproduct formation : Isomerization during cyclization (e.g., Dimroth rearrangement under high temperatures) .
- Green chemistry optimization : Replacing toxic oxidants (e.g., Cr(VI) salts) with NaClO requires pH and solvent control to maintain yield .
- Purification : Column chromatography or alumina plug filtration is needed to isolate isomers (e.g., [1,2,4]triazolo[4,3-a]pyridine vs. [1,5-a]pyridine derivatives) .
Q. How do structural modifications at the 8-position influence antifungal and antibacterial potency?
- Trifluoromethyl vs. methyl groups : The CF₃ group increases lipophilicity, enhancing membrane penetration. Derivatives with CF₃ show EC₅₀ values of 7.2 µg/mL against Xanthomonas oryzae, outperforming methyl analogs (EC₅₀ = 89.8 µg/mL) .
- Chloro substitution : Improves stability against metabolic degradation in plant tissues .
Q. What in vivo assays are used to evaluate agricultural efficacy and safety?
- In vivo antifungal testing : Compounds are applied at 50 µg/mL to infected crops (e.g., rice blast), with lesion area reduction measured over 7 days .
- Mammalian toxicity screening : Acute oral toxicity (LD₅₀) in rodents ensures safety thresholds >500 mg/kg .
Key Research Gaps
- Mechanistic studies : The exact molecular target (e.g., ALS inhibition) remains unvalidated for CF₃-containing derivatives.
- Environmental impact : Degradation pathways and soil persistence of trifluoromethyl groups require ecotoxicological profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
